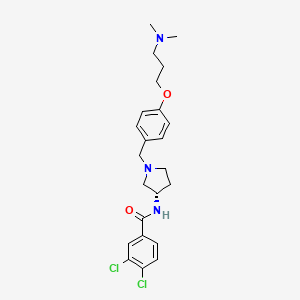

SB-436811

描述

属性

分子式 |

C23H29Cl2N3O2 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC 名称 |

3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]benzamide |

InChI |

InChI=1S/C23H29Cl2N3O2/c1-27(2)11-3-13-30-20-7-4-17(5-8-20)15-28-12-10-19(16-28)26-23(29)18-6-9-21(24)22(25)14-18/h4-9,14,19H,3,10-13,15-16H2,1-2H3,(H,26,29)/t19-/m0/s1 |

InChI 键 |

AMSSIFVGNFEEFU-IBGZPJMESA-N |

SMILES |

CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

手性 SMILES |

CN(C)CCCOC1=CC=C(C=C1)CN2CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

规范 SMILES |

CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SB-436811; SB 436811; SB436811. |

产品来源 |

United States |

Foundational & Exploratory

SB-431542: A Technical Guide to its Mechanism of Action on ALK5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-431542 is a potent and highly selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, SB-431542 effectively blocks the initiation of the canonical TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby abrogating their nuclear translocation and subsequent regulation of target gene expression. This technical guide provides an in-depth overview of the mechanism of action of SB-431542 on ALK5, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Mechanism of Action

The TGF-β signaling pathway plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis. The binding of TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), Smad2 and Smad3.

SB-431542 exerts its inhibitory effect by directly targeting the kinase activity of ALK5. It acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the ALK5 kinase domain. This prevents the transfer of phosphate from ATP to Smad2 and Smad3, the immediate downstream substrates of ALK5. Consequently, the downstream signaling cascade is halted.

Key Molecular Interactions

Crystallographic studies of SB-431542 in complex with the ALK5 kinase domain have elucidated the specific molecular interactions responsible for its potent and selective inhibition. The inhibitor sits within the hydrophobic ATP-binding pocket, forming key hydrogen bonds and van der Waals interactions with amino acid residues that are critical for its binding affinity and selectivity over other kinases.

Quantitative Data

The potency and selectivity of SB-431542 have been quantified in numerous in vitro and cell-based assays.

| Parameter | Target | Value | Assay Conditions | Reference |

| IC₅₀ | ALK5 (TGF-βRI) | 94 nM | Cell-free kinase assay | [1][2][3] |

| ALK4 | 140 nM | Cell-free kinase assay | [1] | |

| ALK7 | ~1.5 µM | Cell-free kinase assay | [4][5] | |

| ALK2, ALK3, ALK6 | >10 µM | Cell-free kinase assay | ||

| p38 MAPK | >10 µM | Cell-free kinase assay | [1] | |

| EC₅₀ | Inhibition of TGF-β-induced Smad2 Phosphorylation | ~150 nM | MDA-MB-468 cells | [6] |

| Inhibition of TGF-β1-induced Collagen Iα1 mRNA | 60 nM | A498 cells | [7] | |

| Inhibition of TGF-β1-induced PAI-1 mRNA | 50 nM | A498 cells | [7] | |

| Inhibition of TGF-β1-induced Fibronectin mRNA | 62 nM | A498 cells | [7] | |

| Inhibition of TGF-β1-induced Fibronectin Protein | 22 nM | A498 cells | [7] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by SB-431542.

References

SB-431542: A Technical Guide to a Selective TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway.[1][2][3] Developed by GlaxoSmithKline, it has become an indispensable tool in cell biology, stem cell research, and cancer biology for dissecting the multifaceted roles of TGF-β signaling.[4] This molecule exerts its effects by competitively inhibiting the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, specifically the Activin Receptor-Like Kinase (ALK) 5, and its close relatives ALK4 and ALK7.[3][5] Its high selectivity allows for the targeted inhibition of the TGF-β, Activin, and Nodal branches of the superfamily, with minimal impact on the Bone Morphogenetic Protein (BMP) signaling pathway, which utilizes other ALK receptors.[3][6] This technical guide provides an in-depth overview of SB-431542, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

SB-431542 is a benzamide derivative with the following properties:

| Property | Value |

| IUPAC Name | 4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide |

| Molecular Formula | C₂₂H₁₆N₄O₃ |

| Molecular Weight | 384.39 g/mol [2] |

| CAS Number | 301836-41-9[1] |

| Appearance | White solid[6] |

| Purity | ≥98%[3][4] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM).[1] Sparingly soluble in aqueous buffers.[4] |

| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months.[6][7] |

Mechanism of Action: Inhibiting the TGF-β Signaling Cascade

The TGF-β signaling pathway is initiated when a ligand (like TGF-β1) binds to a type II receptor, which then recruits and phosphorylates a type I receptor (an ALK). This activated type I receptor phosphorylates downstream effector proteins called Receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.

SB-431542 specifically targets and inhibits the kinase activity of ALK4, ALK5, and ALK7.[1][3] By blocking the phosphorylation of Smad2 and Smad3, it prevents their activation and subsequent nuclear translocation, effectively shutting down the signaling cascade.[8]

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Quantitative Data

The inhibitory activity of SB-431542 has been quantified in various assays. It is crucial to note that reported IC₅₀ values can vary between cell-free kinase assays and cell-based assays due to factors like cell permeability and off-target effects.

Table 1: Inhibitory Potency (IC₅₀) in Cell-Free Kinase Assays

| Target Kinase | Reported IC₅₀ | Reference |

| ALK5 (TGF-βRI) | 94 nM | [2][3] |

| ALK4 (ActR-IB) | 140 nM | [3][7] |

| ALK7 (ActR-IC) | Potent inhibitor, specific IC₅₀ less consistently reported. | [2][5] |

| p38 MAPK | >10,000 nM | [9] |

| Other Kinases (e.g., JNK) | >10,000 nM | [7] |

| ALK2, ALK3, ALK6 (BMP Receptors) | No significant inhibition | [3] |

Note: Some sources report higher IC₅₀ values (in the micromolar range) for ALK4, ALK5, and ALK7, which may reflect different assay conditions or inhibitor preparations.[5][10]

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line / System | Assay | Effective Concentration | Reference |

| Various (e.g., hPSCs) | Stem Cell Differentiation/Maintenance | 2 - 10 µM | [6] |

| FET, RIE, Mv1Lu cells | Inhibition of TGF-β-induced G1 arrest | ~2 µM | [8][9] |

| NMuMG, PANC-1 cells | Inhibition of Epithelial-Mesenchymal Transition (EMT) | 10 µM | [9] |

| A549 cells | Blockade of TGF-β-induced migration | 10 µM | [8] |

| A549, HT29 cells | Inhibition of TGF-β-induced VEGF secretion | 10 µM | [8] |

| IMR-90 cells | Inhibition of αSMA expression | 10 µM | [11] |

| MDA-MB-468 cells | Smad2 Redistribution Assay (EC₅₀) | ~150 nM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing SB-431542. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of SB-431542 Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments.

-

Objective: To prepare a 10 mM stock solution of SB-431542 in DMSO.

-

Materials:

-

SB-431542 powder (e.g., 5 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Gently tap the vial of SB-431542 to ensure all powder is at the bottom.

-

Based on the molecular weight of 384.39 g/mol , calculate the volume of DMSO needed. For 5 mg of SB-431542 to make a 10 mM solution:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.005 g / 384.39 g/mol ) / 0.010 mol/L) * 1,000,000 = 1300.7 µL (approximately 1.3 mL).

-

-

Add the calculated volume of DMSO to the vial containing SB-431542.[6][12]

-

To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex.[6]

-

Once fully dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months.[7]

-

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.5% to avoid solvent-induced toxicity.[6]

Western Blot Analysis of Smad2 Phosphorylation

This protocol is designed to assess the inhibitory effect of SB-431542 on the TGF-β-induced phosphorylation of Smad2.

Caption: General workflow for Western blot analysis of p-Smad2 inhibition.

-

Objective: To detect changes in Smad2 phosphorylation levels in response to TGF-β stimulation with and without SB-431542.

-

Materials:

-

Cultured cells (e.g., HaCaT, A549)

-

Serum-free culture medium

-

SB-431542 stock solution

-

Recombinant TGF-β1

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical: sodium pyrophosphate, beta-glycerophosphate).[13]

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Wash cells with PBS and replace the medium with serum-free medium. Incubate for 18-24 hours to reduce basal signaling.[13]

-

Pre-treat cells with the desired concentration of SB-431542 (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 30-60 minutes.[14]

-

Stimulate the cells by adding TGF-β1 (e.g., 5 ng/mL) directly to the medium. Include a non-stimulated control. Incubate for 30-60 minutes at 37°C.[13][14]

-

-

Cell Lysis:

-

Place the culture dish on ice and aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with inhibitors. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[15]

-

For phospho-Smad analysis, sonication of the lysate is strongly recommended to ensure the release of nuclear proteins.[13]

-

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis:

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify band intensities using densitometry software.

-

-

Transwell Cell Migration Assay

This assay measures the effect of SB-431542 on the chemotactic migration of cells towards a chemoattractant, often TGF-β itself or serum.

-

Objective: To quantify the inhibition of cell migration by SB-431542.

-

Materials:

-

24-well plates with Transwell inserts (typically 8 µm pore size)

-

Cells of interest (e.g., A549 cancer cells)

-

Serum-free or low-serum medium

-

Chemoattractant (e.g., TGF-β1 or 10% FBS)

-

SB-431542 stock solution

-

Cotton swabs

-

Fixing solution (e.g., 4% Paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

-

Procedure:

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Starve the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 6-24 hours.[16]

-

Trypsinize and resuspend the cells in the same low-serum medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL. If testing the inhibitor's effect, add SB-431542 and/or vehicle to the cell suspension.

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (typically 4-24 hours).[16]

-

-

Fixation and Staining:

-

After incubation, carefully remove the inserts.

-

Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[17]

-

Fix the migrated cells on the bottom surface by immersing the insert in a fixing solution for 15-20 minutes.

-

Wash with PBS and then stain with 0.1% Crystal Violet for 30 minutes.[16]

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Take images of the stained cells in multiple representative fields under a microscope. Count the number of migrated cells.

-

Alternatively, elute the dye from the cells using a solvent (e.g., 10% acetic acid) and measure the absorbance at ~590 nm with a plate reader.[16]

-

-

TGF-β-Responsive Luciferase Reporter Assay

This assay provides a quantitative readout of the transcriptional activity of the Smad pathway and its inhibition by SB-431542.

-

Objective: To measure the dose-dependent inhibition of TGF-β-induced reporter gene expression by SB-431542.

-

Materials:

-

Cells responsive to TGF-β (e.g., HepG2, FET)

-

Luciferase reporter plasmid containing Smad-binding elements (e.g., p3TP-Lux or (CAGA)₉-MLP-Luc).[8][18]

-

A control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase plasmid).[8]

-

Transfection reagent

-

Recombinant TGF-β1

-

SB-431542 stock solution

-

Luciferase assay system

-

-

Procedure:

-

Transfection:

-

Seed cells in a multi-well plate (e.g., 24- or 48-well).

-

Co-transfect the cells with the TGF-β-responsive reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment:

-

Replace the medium with fresh, low-serum medium.

-

Add SB-431542 at various concentrations (e.g., 0.5, 2, 10 µM) or vehicle (DMSO) to the wells.[8]

-

After a short pre-incubation (30-60 min), add TGF-β1 (e.g., 5 ng/mL) to stimulate the pathway. Include non-stimulated controls.

-

Incubate for 18-24 hours.[8]

-

-

Lysis and Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity and the normalization control (e.g., Renilla or β-gal) activity according to the manufacturer's instructions.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction by TGF-β and the percentage of inhibition by SB-431542 relative to the TGF-β-stimulated control. Plot the dose-response curve.

-

-

Conclusion

SB-431542 remains a cornerstone tool for researchers investigating the TGF-β signaling pathway. Its high potency and selectivity for ALK4/5/7 make it an invaluable reagent for elucidating the roles of this pathway in health and disease. By providing a clear understanding of its properties and robust protocols for its use, this guide aims to facilitate its effective application in diverse research settings, from fundamental cell biology to preclinical drug development.

References

- 1. rndsystems.com [rndsystems.com]

- 2. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. stemcell.com [stemcell.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. SB431542 | Cell Signaling Technology [cellsignal.com]

- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. researchhub.com [researchhub.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

SB-431542: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and highly selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, which are key mediators in the TGF-β signaling pathway. This pathway is critically involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of TGF-β signaling is implicated in numerous pathologies, most notably in cancer and fibrosis. Consequently, SB-431542 has emerged as an invaluable tool for dissecting the complexities of the TGF-β pathway and as a potential therapeutic agent. This technical guide provides an in-depth analysis of SB-431542's target specificity, its mechanism of action, and a review of its known off-target effects. Detailed experimental protocols for assessing its activity and specificity are also provided, alongside visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The transforming growth factor-β (TGF-β) signaling network plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This complexity makes the targeted inhibition of this pathway a compelling therapeutic strategy. SB-431542 was developed by GlaxoSmithKline as a specific inhibitor of the TGF-β type I receptor kinase, ALK5.[1][2] Subsequent research has demonstrated its potent inhibitory activity against the closely related ALK4 and ALK7 receptors as well.[3][4] Its high selectivity and cell permeability have made it a widely used chemical probe in both in vitro and in vivo studies to elucidate the biological functions of the TGF-β/Activin/Nodal signaling branches.

Mechanism of Action

SB-431542 functions as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinase domains.[5] By binding to the ATP-binding pocket of these receptors, it prevents the phosphorylation and subsequent activation of the downstream Smad2 and Smad3 proteins. This blockade of Smad2/3 phosphorylation inhibits their association with Smad4 and their translocation to the nucleus, thereby preventing the regulation of target gene transcription.

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), such as ALK5. This phosphorylation event activates the kinase domain of the TβRI, leading to the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.

Figure 1: TGF-β signaling pathway and the inhibitory action of SB-431542.

Target Specificity and Potency

SB-431542 exhibits high potency and selectivity for the TGF-β type I receptors ALK4, ALK5, and ALK7. The inhibitory concentrations (IC50) have been determined through various in vitro kinase assays.

| Target Kinase | Alternative Name | IC50 (nM) | Reference(s) |

| ALK5 | TGFβRI | 94 | [6][7][8] |

| ALK4 | ACVR1B | 140 | [9][10] |

| ALK7 | ACVR1C | - | [3][4] |

| ALK1 | ACVRL1 | >10,000 | [5] |

| ALK2 | ACVR1 | >10,000 | [9][11] |

| ALK3 | BMPR1A | >10,000 | [9][11] |

| ALK6 | BMPR1B | >10,000 | [9][11] |

| p38 MAPK | - | >10,000 | [5] |

Note: A specific IC50 value for ALK7 is not consistently reported in the literature, but it is established as a target.

The selectivity of SB-431542 is attributed to the presence of a serine residue at the gatekeeper position of the ATP-binding pocket in ALK4, ALK5, and ALK7. In contrast, the BMP receptors (ALK1, ALK2, ALK3, and ALK6) possess a bulkier threonine residue at this position, which sterically hinders the binding of SB-431542.[12] This structural difference is the key determinant of its selectivity for the TGF-β/Activin/Nodal branch over the BMP signaling pathway.

Off-Target Effects

SB-431542 is widely regarded as a highly selective inhibitor. Kinase profiling studies against large panels of kinases have generally shown minimal off-target activity at concentrations effective for ALK4/5/7 inhibition.[2][13]

One study has reported a potential off-target effect of SB-431542 on Receptor-Interacting serine/threonine Kinase 2 (RIPK2).[14] However, a subsequent study investigating the role of SB-431542 in reovirus-mediated cell lysis concluded that the observed effects were independent of RIPK2 inhibition, suggesting that this off-target activity may not be significant in all cellular contexts.[14] Further investigation is required to fully understand the potential implications of RIPK2 inhibition by SB-431542.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the target specificity and potency of SB-431542.

In Vitro Kinase Assay (Radiometric)

This protocol describes a method to determine the IC50 of SB-431542 against ALK5 using a radiometric assay with [γ-³³P]ATP.

Materials:

-

Recombinant human active ALK5 (TGFβR1)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³³P]ATP (specific activity ~3000 Ci/mmol)

-

Unlabeled ATP

-

SB-431542 stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of SB-431542 in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing:

-

Kinase Assay Buffer

-

Recombinant ALK5 (final concentration, e.g., 10 ng/reaction)

-

MBP (final concentration, e.g., 0.25 mg/ml)

-

SB-431542 dilution or vehicle (DMSO)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP mixture containing unlabeled ATP (final concentration, e.g., 10 µM) and [γ-³³P]ATP (e.g., 0.5 µCi per reaction).

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Wash once with acetone and let the paper air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration of SB-431542 compared to the vehicle control and determine the IC50 value using a suitable software.

In Vitro Kinase Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, to determine the affinity of SB-431542 for ALK5.

Materials:

-

Recombinant GST-tagged ALK5

-

LanthaScreen™ Eu-anti-GST Antibody

-

LanthaScreen™ Kinase Tracer (e.g., Tracer 178)

-

TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

SB-431542 stock solution (in DMSO)

-

384-well low-volume microplate

Procedure:

-

Prepare a serial dilution of SB-431542 in TR-FRET dilution buffer. The final DMSO concentration should be kept constant.

-

Prepare a 3X kinase/antibody mixture containing GST-ALK5 (e.g., 15 nM final concentration) and Eu-anti-GST antibody (e.g., 6 nM final concentration) in TR-FRET dilution buffer.

-

Prepare a 3X tracer solution (e.g., 30 nM final concentration) in TR-FRET dilution buffer.

-

In a 384-well plate, add:

-

5 µL of the serially diluted SB-431542 or vehicle control.

-

5 µL of the 3X kinase/antibody mixture.

-

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. TGF-b RI Kinase Inhibitor VI, SB431542 [sigmaaldrich.com]

- 11. LanthaScreenTM Eu kinase binding assay for ALK5 [bio-protocol.org]

- 12. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agscientific.com [agscientific.com]

- 14. promega.com [promega.com]

The Role of SB-431542 in Inhibiting Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB-431542, a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it details the mechanism of SB-431542 in inhibiting the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β signaling pathway. This document consolidates quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows.

Introduction to SB-431542 and the TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a pleiotropic cytokine that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β signaling pathway is implicated in various pathologies, including cancer and fibrosis.[3][4] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as ALK5.[5][6][7] This activated TβRI kinase, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[4][7] Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[5][6][7]

SB-431542 is a synthetic small molecule that acts as a potent and selective inhibitor of the TGF-β type I receptor kinases ALK4, ALK5, and ALK7.[1][8][9] By competing with ATP for the binding site on these kinases, SB-431542 effectively blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting downstream TGF-β signaling.[8][10][11] It exhibits high selectivity for ALK4/5/7 over other ALK family members, such as the bone morphogenetic protein (BMP) receptors ALK1, ALK2, ALK3, and ALK6, as well as other kinase families like p38 MAPK.[1][9][10][12]

Quantitative Data on SB-431542 Activity

The inhibitory potency of SB-431542 has been quantified in various assays and cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of SB-431542 against ALK Receptors

| Target Receptor | IC50 Value | Assay Type | Reference(s) |

| ALK5 (TβRI) | 94 nM | Cell-free kinase assay | [8][9][10][12][13][14][15] |

| ALK4 | 140 nM | Cell-free kinase assay | [9] |

| ALK4 | 1 µM | Not specified | [16] |

| ALK5 | 0.75 µM | Not specified | [16] |

| ALK7 | 2 µM | Not specified | [16] |

Table 2: Effective Concentrations of SB-431542 in Cellular Assays

| Cell Line | Assay Type | Effective Concentration | Effect | Reference(s) |

| HepG2 | Western Blot | 2 µM, 10 µM | Inhibition of Smad2 phosphorylation | [17] |

| A549, Mv1Lu, RIE, NIH-3T3 | Western Blot | Dose-dependent | Blockade of TGF-β-induced Smad2/3 phosphorylation and complex formation | [4] |

| HaCaT, NIH 3T3, C2C12 | Western Blot | 30 min pre-treatment | Potent inhibition of TGF-β- and activin-induced Smad2 phosphorylation | [18] |

| A498 | mRNA analysis | IC50: 50-62 nM | Inhibition of TGF-β1-induced collagen Iα1, PAI-1, and fibronectin mRNA | [10] |

| HEK293T | Luciferase Reporter Assay | IC50: 0.066 µM | Inhibition of SMAD activation | [10] |

| HaCaT | Western Blot | IC50: 0.172 µM | Inhibition of Smad phosphorylation | [10] |

| H1299 | Migration Assay | IC50: 0.5 µM | Inhibition of cell migration | [10] |

| A549 | Bioluminescence Reporter Assay | EC50: 2.09 µmol/L | Inhibition of Smad2 phosphorylation | [19] |

| 1833 | Bioluminescence Reporter Assay | EC50: 17.67 µmol/L | Inhibition of Smad2 phosphorylation | [19] |

| Grass Carp Fibroblasts | Western Blot | 10 µM | Significant reduction in Smad2 and Smad3 phosphorylation | [18] |

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway and SB-431542 Inhibition

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by SB-431542.

Caption: TGF-β/Smad signaling pathway and SB-431542 inhibition.

Experimental Workflow for Assessing SB-431542 Efficacy

This diagram outlines a typical experimental workflow to determine the effect of SB-431542 on Smad2/3 phosphorylation and downstream gene expression.

Caption: Experimental workflow for SB-431542 efficacy testing.

Detailed Experimental Protocols

Western Blot for Phospho-Smad2/3

This protocol is designed to detect the levels of phosphorylated Smad2 and Smad3 in cell lysates following treatment with SB-431542 and TGF-β.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT, A549) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours to reduce basal signaling.[20]

-

Pre-treat cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 30 minutes to 1 hour.[4][18]

-

Stimulate the cells with TGF-β1 (e.g., 2-10 ng/mL) for 30-60 minutes.[4][18][20]

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[20]

-

Scrape the cells and collect the lysate.

-

Sonicate the lysate briefly (e.g., 3 x 15 seconds) to ensure the release of nuclear proteins like phospho-Smads.[20]

-

Centrifuge at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. A detergent-compatible assay is recommended.[20]

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[20]

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425) overnight at 4°C.[21]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with antibodies against total Smad2/3 and a housekeeping protein like GAPDH or α-tubulin.[18][22]

-

Smad-Binding Element (SBE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex, providing a functional readout of the TGF-β signaling pathway.

-

Cell Culture and Transfection:

-

Treatment and Lysis:

-

Approximately 24 hours post-transfection, replace the medium.

-

Pre-treat the cells with SB-431542 or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 for 6-24 hours.

-

Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.[23]

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the unstimulated control.[24]

-

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed inhibitory effects of SB-431542 are not due to cytotoxicity.

-

Cell Seeding and Treatment:

-

MTT Incubation and Solubilization:

-

Absorbance Measurement:

Conclusion

SB-431542 is a well-characterized and widely used tool for the specific inhibition of the TGF-β signaling pathway. Its mechanism of action, centered on the competitive inhibition of ALK4, ALK5, and ALK7 kinase activity, leads to a direct and potent blockade of Smad2/3 phosphorylation. This technical guide provides the essential quantitative data, pathway visualizations, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize SB-431542 in their studies of TGF-β signaling and its role in health and disease.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 9. stemcell.com [stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SB-431542 (SB431542) | ALK5 inhibitor | Probechem Biochemicals [probechem.com]

- 13. stemcell.com [stemcell.com]

- 14. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 21. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

SB-431542: A Comprehensive Technical Guide for TGF-beta Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers initiating studies involving SB-431542, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-beta) signaling pathway. This document provides a detailed overview of its mechanism of action, key experimental data, and practical protocols to facilitate its effective use in the laboratory.

Introduction to SB-431542

SB-431542 is a small molecule that specifically inhibits the TGF-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2] By targeting these receptors, SB-431542 effectively blocks the canonical Smad-dependent signaling pathway, making it an invaluable tool for investigating the multifaceted roles of TGF-beta in cellular processes such as growth, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[3][4][5] Its high selectivity minimizes off-target effects on other signaling cascades like the bone morphogenetic protein (BMP) pathway, as well as the ERK, JNK, or p38 MAP kinase pathways.[2][6]

Mechanism of Action: Inhibiting the TGF-beta Signaling Cascade

The TGF-beta signaling pathway is initiated by the binding of a TGF-beta ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), such as ALK5.[7][8][9] This phosphorylation event activates the kinase domain of TβRI, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[10][11] Phosphorylated Smad2 and Smad3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[8][11]

SB-431542 acts as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinases, preventing the phosphorylation of Smad2 and Smad3 and thereby halting the downstream signaling cascade.[1][2]

Quantitative Data

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 384.39 g/mol | [12] |

| Formula | C₂₂H₁₆N₄O₃ | [12] |

| CAS Number | 301836-41-9 | [12] |

| Purity | ≥98% | |

| Appearance | Crystalline solid |

Solubility

| Solvent | Concentration | Reference(s) |

| DMSO | Up to 100 mM (with gentle warming) | [12] |

| Ethanol | Up to 10 mM | [12] |

Inhibitory Activity (IC₅₀)

| Target | IC₅₀ Value | Reference(s) |

| ALK5 | 94 nM | [12] |

| ALK4 | 140 nM | |

| ALK7 | Inhibited | [1][12] |

Experimental Protocols

Preparation of SB-431542 Stock Solution

Materials:

-

SB-431542 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of SB-431542 in 260.15 µL of DMSO.[1]

-

Gently warm and vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months.[1]

General Cell Culture Treatment

Procedure:

-

Culture cells to the desired confluency.

-

The working concentration of SB-431542 typically ranges from 1 to 10 µM.[1]

-

For inhibition studies, pre-treat the cells with the desired concentration of SB-431542 for 30 minutes to 2 hours before adding the TGF-beta ligand.[1]

-

The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Western Blot for Phospho-Smad2 Inhibition

This protocol describes the detection of phosphorylated Smad2 (p-Smad2) levels to assess the inhibitory effect of SB-431542 on the TGF-beta pathway.

Materials:

-

Cells of interest

-

SB-431542

-

TGF-beta1 ligand

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-Smad2 (for total protein control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.

-

Pre-treat cells with varying concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-beta1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Smad2 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2 or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities to determine the extent of p-Smad2 inhibition.

-

Applications in Research

SB-431542 is a versatile tool with a wide range of applications in TGF-beta research, including:

-

Cancer Research: Investigating the role of TGF-beta in tumor progression, metastasis, and EMT.[3]

-

Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as neural and mesenchymal progenitors.[11]

-

Fibrosis Research: Studying the mechanisms of fibrotic diseases and evaluating potential anti-fibrotic therapies.

-

Immunology: Modulating immune responses by inhibiting the immunosuppressive effects of TGF-beta.

Conclusion

SB-431542 is an essential tool for researchers studying the TGF-beta signaling pathway. Its high potency and selectivity allow for precise inhibition of ALK4, ALK5, and ALK7, enabling the elucidation of the complex roles of TGF-beta in health and disease. This guide provides the foundational knowledge and practical protocols to effectively incorporate SB-431542 into your research endeavors. As with any chemical reagent, it is crucial to consult the specific product datasheet and safety information provided by the manufacturer.

References

- 1. SB431542 | Cell Signaling Technology [cellsignal.com]

- 2. captivatebio.com [captivatebio.com]

- 3. stemrd.com [stemrd.com]

- 4. reagentsdirect.com [reagentsdirect.com]

- 5. stemcell.com [stemcell.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TGF-β RI Kinase Inhibitor VI, SB431542 - CAS 301836-41-9 - Calbiochem | 616461 [merckmillipore.com]

- 11. rndsystems.com [rndsystems.com]

- 12. reagentsdirect.com [reagentsdirect.com]

Unraveling SB-431542: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

SB-431542 has emerged as a cornerstone small molecule inhibitor in cellular biology and drug discovery, primarily recognized for its potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental applications of SB-431542, tailored for the scientific community.

Core Chemical and Physical Properties

SB-431542, chemically known as 4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide, is a synthetic compound with a well-defined set of physicochemical characteristics crucial for its application in experimental settings.[1][2] A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₁₆N₄O₃ | [3][4][5] |

| Molecular Weight | 384.39 g/mol | [3][4][5] |

| CAS Number | 301836-41-9 | [1][3][4][5] |

| Purity | ≥98% (HPLC) | [1][6][7][8] |

| Appearance | White to off-white or yellow solid | [2][8] |

| Solubility | - Insoluble in H₂O- ≥19.22 mg/mL in DMSO- ≥10.06 mg/mL in Ethanol (with sonication)- 20 mg/mL in DMF | [3][7] |

| Storage (Powder) | Store at room temperature or -20°C, protected from light. Stable for at least 3 years at -20°C. | [4][9][10] |

| Storage (Solution) | Store stock solutions in DMSO at -20°C for up to 6 months or -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [2][3][5][9][10] |

Mechanism of Action: Selective Inhibition of TGF-β Signaling

SB-431542 functions as a selective and potent ATP-competitive inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[3][11] Specifically, it targets ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[6][9][12] The inhibitory concentrations (IC₅₀) are 94 nM for ALK5 and 140 nM for ALK4.[3][6][9] By binding to the ATP pocket of these kinases, SB-431542 prevents the phosphorylation and subsequent activation of downstream mediators, primarily Smad2 and Smad3.[3][13][14] This blockade of Smad phosphorylation inhibits their complex formation with Smad4 and their translocation to the nucleus, ultimately repressing TGF-β-mediated gene transcription.[15]

A key feature of SB-431542 is its high selectivity. It shows minimal to no significant activity against other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.[6][12] Furthermore, it does not significantly inhibit other kinase signaling pathways like ERK, JNK, or p38 MAP kinase.[12]

Key Experimental Protocols

SB-431542 is widely used in a variety of in vitro and in vivo experimental settings. Below are detailed methodologies for common applications.

Cell-Based Assays for TGF-β Signaling Inhibition

This protocol outlines a general procedure to assess the inhibitory effect of SB-431542 on TGF-β-induced cellular responses, such as gene expression or cell proliferation.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., HaCaT, A549, or other TGF-β responsive cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 60-80%).

-

Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 2-24 hours prior to treatment.

-

Inhibitor Pre-treatment: Prepare a stock solution of SB-431542 in DMSO (e.g., 10 mM).[13] Dilute the stock solution in culture media to the desired final working concentration (typically 1-10 µM).[9] Pre-incubate the cells with the SB-431542-containing media for 30-120 minutes.

-

TGF-β Stimulation: Add recombinant TGF-β1 to the culture media to a final concentration of 1-10 ng/mL.

-

Incubation: Incubate the cells for a period appropriate for the endpoint being measured. This can range from 30 minutes for phosphorylation studies to 24-72 hours for proliferation or gene expression assays.

-

Endpoint Analysis:

-

Western Blotting: To assess Smad2/3 phosphorylation, lyse the cells and perform Western blotting using antibodies against phospho-Smad2/3 and total Smad2/3.

-

Proliferation Assays: To evaluate effects on cell growth, use assays such as [³H]thymidine incorporation, MTT, or direct cell counting.[15]

-

In Vitro Kinase Assay

This protocol provides a framework for directly measuring the inhibitory activity of SB-431542 on ALK5 kinase activity in a cell-free system.

Methodology:

-

Reagents:

-

Recombinant active ALK5 (GST-tagged)

-

Substrate (e.g., GST-Smad3)

-

SB-431542 in DMSO at various concentrations

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)[10]

-

[γ-³³P]ATP

-

-

Assay Setup:

-

In a 96-well plate, add the kinase assay buffer.

-

Add the ALK5 enzyme and the Smad3 substrate.

-

Add SB-431542 at a range of concentrations (e.g., serial dilutions from 100 µM to 1 nM) or DMSO as a vehicle control.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each SB-431542 concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

SB-431542 remains an invaluable tool for dissecting the complexities of TGF-β signaling in a multitude of biological processes, including cell differentiation, fibrosis, and cancer.[7][15] Its well-characterized chemical properties, high selectivity, and potent inhibitory activity make it a reliable reagent for both basic research and the early stages of drug development. A thorough understanding of its handling, mechanism, and appropriate experimental application is paramount for generating robust and reproducible scientific data.

References

- 1. scbt.com [scbt.com]

- 2. store.reprocell.com [store.reprocell.com]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 6. stemcell.com [stemcell.com]

- 7. caymanchem.com [caymanchem.com]

- 8. SB431542 | CAS 301836-41-9 | ALK4,5 and 7 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. SB431542 | Cell Signaling Technology [cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. SB-431542 - Wikipedia [en.wikipedia.org]

- 12. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

SB-431542: A Technical Guide to its Inhibitory Effect on Epithelial-to-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway that governs EMT is mediated by Transforming Growth Factor-β (TGF-β). SB-431542 has emerged as a potent and selective small molecule inhibitor of the TGF-β signaling pathway, making it an invaluable tool for studying and potentially counteracting the effects of EMT. This technical guide provides an in-depth overview of SB-431542's mechanism of action, its quantifiable effects on EMT, and detailed experimental protocols for its application.

SB-431542 specifically targets the ATP-binding site of the TGF-β type I receptor kinases, primarily the Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2] By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3, thereby abrogating TGF-β-induced gene expression and the cellular changes associated with EMT.[3][4]

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This activation of ALK5 leads to the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in EMT.

SB-431542 acts as a competitive inhibitor of ATP at the kinase domain of ALK5, preventing the phosphorylation of Smad2 and Smad3.[2][4] This blockade effectively halts the downstream signaling cascade, preventing the nuclear translocation of the Smad complex and the subsequent transcriptional changes that drive EMT.[3]

Quantitative Effects of SB-431542 on EMT

The inhibitory effects of SB-431542 on the TGF-β pathway and EMT have been quantified across various studies and cell lines. These effects are typically measured by its half-maximal inhibitory concentration (IC50) against its target kinases and its impact on the expression of key EMT markers.

| Parameter | Value | Cell Line / System | Reference |

| IC50 for ALK5 | 94 nM | Cell-free assay | [2][4][5][6] |

| IC50 for ALK4 | 1 μM | In vitro | [7] |

| IC50 for ALK7 | 2 μM | In vitro | [7] |

| IC50 for TGF-β1-induced PAI-1 mRNA | 50 nM | A498 cells | [5] |

| IC50 for TGF-β1-induced collagen Iα1 mRNA | 60 nM | A498 cells | [5] |

| IC50 for TGF-β1-induced fibronectin mRNA | 62 nM | A498 cells | [5] |

| IC50 for TGF-β1-induced fibronectin protein | 22 nM | A498 cells | [5] |

| IC50 for EMT Inhibition (Phenotypic) | ~200 nM | NMuMG cells | [8] |

| IC50 for Smad Activation Inhibition | 0.066 µM | HEK293T cells | [5] |

| IC50 for Inhibition of Cell Migration | 0.5 µM | H1299 cells | [5] |

| IC50 for Smad Phosphorylation Inhibition | 0.172 µM | HaCaT cells | [5] |

Reversal of EMT Phenotype

Treatment with SB-431542 has been shown to reverse the morphological and molecular hallmarks of EMT induced by TGF-β. This includes the restoration of epithelial characteristics and the downregulation of mesenchymal markers.

| EMT Marker | Effect of SB-431542 | Cell Line | Reference |

| E-cadherin | Expression increased/restored at cell junctions | NMuMG, PANC-1, RPE, mTEC-KO | [3][9][10] |

| N-cadherin | Expression decreased | RPE, RM-1 | [9][11] |

| Vimentin | Expression decreased | PLC/PRF/5, RM-1 | [11][12] |

| α-SMA | Expression decreased | RM-1, HK2 | [11][13] |

| Fibronectin | Expression decreased | Mv1Lu, RIE | [3] |

| ZO-1 | Delocalization from junctions prevented | NMuMG | [3] |

| Cell Morphology | Reversion from elongated, spindle-like to cuboidal | NMuMG, RPE | [3][9] |

| Cell Migration | Inhibited | A549, H1299, PC3, RM-1 | [3][5][11][14] |

| Cell Invasion | Inhibited | A549, PC3, RM-1 | [3][11][14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of SB-431542 in research. Below are representative protocols for in vitro studies of its effect on EMT.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, NMuMG, HaCaT) in appropriate culture vessels and allow them to adhere overnight.

-

Starvation (Optional): For studies involving signaling pathways, it is often beneficial to serum-starve the cells for 2-24 hours prior to treatment to reduce basal signaling activity.

-

SB-431542 Pre-treatment: Prepare a stock solution of SB-431542 in DMSO (e.g., 10 mM). Dilute the stock solution in culture medium to the desired final concentration (typically ranging from 1 to 10 µM). Pre-incubate the cells with the SB-431542-containing medium for 1-2 hours.[3][15]

-

TGF-β Induction: Add TGF-β1 to the culture medium at a final concentration of 1-10 ng/mL to induce EMT.[3][16]

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for EMT to occur.[3][17]

-

Analysis: Harvest cells for downstream analysis such as Western blotting, qPCR, immunofluorescence, or functional assays.

Western Blotting for EMT Markers

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

-

SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[3][20][21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

Cell Migration (Wound Healing) Assay

-

Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[14]

-

Treatment: Wash the cells to remove debris and add fresh medium containing TGF-β1 and/or SB-431542.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24 hours).

-

Analysis: Measure the closure of the wound over time to quantify cell migration.

Cell Invasion (Transwell) Assay

-

Prepare Transwells: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract like Matrigel.[3]

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the transwell.

-

Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Include TGF-β1 and/or SB-431542 in the medium of both chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.

-

Staining and Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a dye like crystal violet. Count the number of stained cells under a microscope.[3]

Conclusion

SB-431542 is a cornerstone tool for investigating the role of TGF-β signaling in EMT. Its high selectivity and potent inhibitory activity allow for precise dissection of this pathway. By effectively blocking TGF-β-induced changes in gene expression, cell morphology, and migratory and invasive potential, SB-431542 has significantly advanced our understanding of EMT in both physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize SB-431542 in their studies of EMT and related disease processes.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. SB431542 partially inhibits high glucose-induced EMT by restoring mitochondrial homeostasis in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 14. Expression of TGFβ3 and its effects on migratory and invasive behavior of prostate cancer cells: involvement of PI3-kinase/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Complete reversal of epithelial to mesenchymal transition requires inhibition of both ZEB expression and the Rho pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Vitro Applications of SB-431542: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies utilizing SB-431542, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) signaling pathway. This document details its mechanism of action, compiles quantitative data from various studies, and offers comprehensive experimental protocols for its application in a laboratory setting.

Core Mechanism of Action

SB-431542 is a small molecule that acts as a selective ATP-competitive inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It also demonstrates inhibitory activity against the highly related ALK4 and ALK7 receptors.[1][2][4][5] By binding to the ATP-binding site of these receptors, SB-431542 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[3][6] This inhibition blocks the formation of Smad2/3-Smad4 complexes and their translocation into the nucleus, ultimately leading to a suppression of TGF-β-mediated transcriptional responses.[7] SB-431542 has been shown to have minimal or no significant activity against other ALK family members such as ALK1, ALK2, ALK3, and ALK6, which are involved in bone morphogenetic protein (BMP) signaling.[3][4][8] This selectivity makes it a valuable tool for specifically interrogating the TGF-β/activin/nodal signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies with SB-431542.

Table 1: Inhibitory Potency of SB-431542

| Target | Assay Type | IC50 Value | Reference |

| ALK5 (TGF-β Type I Receptor) | Cell-free kinase assay | 94 nM | [1][2][3][9][10] |

| ALK4 | Cell-free kinase assay | 140 nM | [5][11] |

| ALK4 | In vitro kinase assay | 1 µM | [12] |

| ALK5 | In vitro kinase assay | 0.75 µM | [12] |

| ALK7 | In vitro kinase assay | 2 µM | [12] |

| TGF-β1-induced collagen Iα1 mRNA | A498 cells | 60 nM | [8][10] |

| TGF-β1-induced PAI-1 mRNA | A498 cells | 50 nM | [8][10] |

| TGF-β1-induced fibronectin mRNA | A498 cells | 62 nM | [8] |

| TGF-β1-induced fibronectin protein | A498 cells | 22 nM | [8] |

Table 2: Effects of SB-431542 on Cellular Processes

| Cell Line | Process Investigated | SB-431542 Concentration | Observed Effect | Reference |

| A549 (Lung Adenocarcinoma) | TGF-β-induced cell migration | 10 µM | Complete blockage of migration | [7] |

| A549 (Lung Adenocarcinoma) | TGF-β-induced VEGF secretion | 10 µM | Inhibition of VEGF secretion | [7] |

| HT29 (Colon Cancer) | TGF-β-induced VEGF secretion | 10 µM | Inhibition of VEGF secretion | [7] |

| A549, VMRC-LCD, HT29 | Cell Proliferation (6 days) | 10 µM | Varied effects depending on TGF-β response | [7] |

| FET, RIE, Mv1Lu | TGF-β-induced G1 arrest | Not specified | Suppression of G1 arrest, accumulation in S phase | [8] |

| NMuMG, PANC-1 | TGF-β-induced EMT | Not specified | Inhibition of EMT | [8] |

| Human iPSCs and ESCs | Differentiation | Not specified | Promotes differentiation to mesenchymal-like cells | [13] |

| Mouse Embryonic Stem Cells | Differentiation | Not specified | Inhibits differentiation | [6] |

Signaling Pathway Diagram

Experimental Protocols

Inhibition of TGF-β-Induced Smad2 Phosphorylation

This protocol details the procedure to assess the inhibitory effect of SB-431542 on TGF-β-induced Smad2 phosphorylation using Western blotting.

Materials:

-

Cell line of interest (e.g., A549, 293T, FET)

-

Complete cell culture medium

-

TGF-β1 (recombinant human)

-

SB-431542 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2, anti-Smad2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.

-

Pre-treatment with SB-431542: Pre-treat cells with the desired concentration of SB-431542 (e.g., 10 µM) or DMSO (vehicle control) for 1 hour.

-

TGF-β1 Stimulation: Add TGF-β1 to the medium at a final concentration of 5-12.5 ng/mL.

-

Incubation: Incubate the cells for 1 hour at 37°C.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Total Smad2 Control: Strip the membrane and re-probe with an anti-Smad2 antibody to confirm equal protein loading.

Cell Migration Assay (Transwell Assay)

This protocol describes a transwell migration assay to evaluate the effect of SB-431542 on TGF-β-induced cell migration.

Materials:

-

Cell line of interest (e.g., A549)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

TGF-β1

-

SB-431542

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency and serum-starve overnight.

-

Assay Setup:

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Harvest the serum-starved cells and resuspend them in serum-free medium.

-

-

Treatment: In the cell suspension, add TGF-β1 (e.g., 5 ng/mL) with or without SB-431542 (e.g., 10 µM). Include appropriate controls (no TGF-β1, vehicle control).

-

Cell Seeding in Insert: Seed the treated cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

-

Washing and Imaging: Gently wash the inserts with water and allow them to air dry. Image the migrated cells using a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view for each condition.

VEGF Secretion Assay (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of SB-431542 on TGF-β-induced Vascular Endothelial Growth Factor (VEGF) secretion.

Materials:

-

Cell line of interest (e.g., A549, HT29)

-

Complete cell culture medium

-

TGF-β1

-

SB-431542

-

Human VEGF ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing TGF-β1 (e.g., 5 ng/mL) in the presence or absence of SB-431542 (e.g., 10 µM). Include appropriate controls.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.

-

ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of VEGF in each sample based on a standard curve.

Conclusion

SB-431542 is a well-characterized and specific inhibitor of the TGF-β signaling pathway, making it an indispensable tool for in vitro research in various fields, including cancer biology and stem cell research. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to investigate the multifaceted roles of TGF-β signaling. As with any inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure the validity and reproducibility of the findings.

References

- 1. rndsystems.com [rndsystems.com]

- 2. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. stemcell.com [stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application